1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-benzyl-12-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-10-12-27(13-11-17)25(31)21-14-20-23(28(21)16-19-6-4-3-5-7-19)26-22-9-8-18(2)15-29(22)24(20)30/h3-9,14-15,17H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDHZTDKZCTQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. Its structure combines a pyrimidine ring fused with a pyrrolo ring and features a benzyl group and a piperidine carbonyl substituent. This unique arrangement suggests significant potential for diverse biological activities, particularly in the field of medicinal chemistry.
Research indicates that this compound acts primarily as an inhibitor of protein kinases , especially Janus Kinase 3 (JAK3). JAK3 is implicated in various autoimmune diseases and cancers, making this compound a candidate for therapeutic applications in conditions requiring immunosuppression, such as rheumatoid arthritis and lupus . The inhibition of JAK3 can modulate inflammatory pathways, providing anti-inflammatory effects that are crucial in treating diseases characterized by dysregulated kinase activity .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Structure-Activity Relationship (SAR)
The structural features of this compound enhance its binding affinity and selectivity towards specific kinases compared to similar compounds. The presence of the benzyl group and the piperidine carbonyl contributes to its unique pharmacological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-pyrido[2,3-d]pyrimidine | Lacks benzyl and piperidine groups | Moderate kinase inhibition |
| 7H-Pyrrolo[2,3-d]pyrimidine | Simpler structure without additional functional groups | Limited biological activity |
| 4-Chloro-pyrido[2,3-d]pyrimidine | Contains chlorine instead of benzyl | Different target specificity |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this class. For instance:
- A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory properties by inhibiting specific kinases involved in inflammatory responses .
- Another research highlighted that modifications in the piperidine moiety can significantly alter the biological activity, enhancing the compound's efficacy against certain cancer cell lines .
Scientific Research Applications
1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibits significant biological activity, particularly as an inhibitor of Janus Kinase 3 (JAK3). This inhibition is crucial for treating various diseases characterized by dysregulated kinase activity, including autoimmune disorders and certain cancers.
Research Applications
The applications of this compound span several fields:
Drug Discovery
The unique structure of this compound makes it a promising candidate for drug development targeting specific kinases. Its ability to modulate inflammatory pathways suggests potential therapeutic uses in:
- Autoimmune diseases (e.g., rheumatoid arthritis)
- Cancer therapies targeting dysregulated signaling pathways
Interaction Studies
Research has shown that this compound can effectively bind to specific protein targets involved in signaling pathways. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Molecular Docking Studies
These methods are employed to elucidate binding affinities and interaction modes with kinases like Janus Kinase 3.
Future Directions for Research
Given the promising biological activities and unique structural characteristics of this compound, further research could explore:
- Development of derivatives with improved pharmacological profiles.
- In-depth studies on its mechanism of action against various biological targets.
- Clinical trials to assess efficacy in treating specific diseases.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The pyrimidine ring undergoes regioselective substitution at electron-deficient positions (C-4 and C-5) under basic conditions:
Key Findings :
-
C-4 substitutions show higher yields due to enhanced electrophilicity from adjacent carbonyl groups .
-
Steric hindrance from the benzyl group limits reactivity at C-1 and C-8 positions.
Cycloaddition and Ring-Opening Reactions
The pyrrolo[2,3-d]pyrimidine core participates in [3+2] cycloadditions:
Mechanistic Insight :
-
Electron-rich pyrrole nitrogen facilitates dipolarophile interactions .
-
Ring strain in the bicyclic system drives regioselectivity in Diels-Alder reactions.
Piperidine Carbonyl Modifications
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrolysis | 6M HCl | Reflux, 12h | Carboxylic acid derivative | 85% | |
| Amidation | H₂N-R (R=alkyl/aryl) | EDC/HOBt, DCM, rt | Amide analogs with varied substituents | 70–80% |
Benzyl Group Reactivity
Stability Note :
-
The benzyl group remains intact under mild acidic/basic conditions but undergoes cleavage under catalytic hydrogenation .
Oxidation and Reduction Pathways
Critical Observation :
Photochemical and Thermal Degradation
Under accelerated stability testing (ICH Q1A guidelines):
| Condition | Degradation Pathway | Major Products | Half-Life | Source |
|---|---|---|---|---|
| UV light (254 nm) | C–N bond cleavage in piperidine | Fragmented pyrrolopyrimidine | 3.2h | |
| 60°C, 75% RH | Hydrolysis of carbonyl group | Carboxylic acid and methylamine | 14d |
Formulation Implications :
-
Requires light-protected packaging and desiccants for long-term storage.
Metal-Catalyzed Cross-Coupling Reactions
The chloro-substituted analog (C-5 position) participates in Suzuki-Miyaura couplings:
| Catalyst | Ligand | Boron Reagent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | SPhos | Arylboronic acids | Biaryl derivatives | 68–75% |
Optimization Data :
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors through targeted substitutions . Future research should explore enantioselective syntheses and metabolic stability enhancements.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can intermediates be validated?
Methodological Answer:
The synthesis of this polyheterocyclic compound typically involves multi-step protocols. Key intermediates, such as pyrrolo[2,3-d]pyrimidine cores, are synthesized via cyclocondensation of aminopyrroles with carbonyl reagents under reflux conditions (e.g., methanol or DMF with catalytic Fe(acac)₃) . For example, the 4-methylpiperidine carbonyl group can be introduced using a benzyl-protected piperidine intermediate (e.g., 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester) in a nucleophilic substitution reaction with 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives . Intermediate validation requires TLC monitoring (e.g., CHCl₃/MeOH 10:1) and NMR spectroscopy to confirm substitutions (e.g., δ 3.62 ppm for CH₂ groups in piperidine derivatives) .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
Critical characterization steps include:
- 1H/13C NMR : Assign aromatic protons (δ 6.35–7.44 ppm for pyrrolo-pyrimidine systems) and carbonyl carbons (δ ~165–170 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ 585.2032 vs. observed 585.2016) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
- Melting Point : Compare with literature values (e.g., 188°C for kinase inhibitor analogs) to detect polymorphic impurities .
Advanced: How can reaction yields be optimized for introducing the 4-methylpiperidine moiety?
Methodological Answer:
Low yields during piperidine coupling often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use Fe(acac)₃ or Pd-based catalysts to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while microwave-assisted synthesis reduces reaction time .
- Protection/Deprotection : Protect reactive amines (e.g., benzyl groups) to prevent undesired side products, followed by hydrogenolysis for deprotection . Reported yields for analogous piperidine derivatives range from 38% to 61% under optimized conditions .
Advanced: How to resolve contradictions in biological activity data across kinase inhibition studies?
Methodological Answer:
Discrepancies may arise from assay variability (e.g., ATP concentrations) or compound stability. To address this:
- Standardize Assays : Use homogeneous time-resolved fluorescence (HTRF) with fixed ATP levels (e.g., 10 µM) .
- Validate Binding Modes : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with known kinase inhibitors (e.g., CDK9), focusing on hydrogen bonds with hinge regions (e.g., Glu92, Leu83) .
- Stability Testing : Conduct HPLC-MS post-assay to confirm compound integrity in buffer (pH 7.4, 37°C) .
Advanced: What computational strategies predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use ACD/Labs Percepta to estimate logP (e.g., ~3.5 for pyrrolo-pyrimidines), CYP450 inhibition, and hERG liability .
- Metabolic Pathway Mapping : Tools like PISTACHIO predict hydroxylation at benzylic or piperidine positions, guiding structural modifications (e.g., fluorination to block oxidation) .
- In Silico Toxicity : Apply Derek Nexus to flag potential mutagenicity from aromatic amines or reactive carbonyls .
Advanced: How to design SAR studies for optimizing kinase selectivity?
Methodological Answer:
- Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-chlorophenyl) to assess steric effects on kinase binding pockets .
- Side-Chain Variations : Compare 4-methylpiperidine with morpholine or piperazine derivatives to study hydrogen-bonding capacity .
- Activity Cliffs : Use IC50 heatmaps (e.g., for CDK9 vs. JAK2) to identify substituents (e.g., methoxy groups) that enhance selectivity .
Advanced: What analytical methods detect degradation products under forced conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours .
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the piperidine carbonyl group) or oxidative metabolites .
- Stability-Indicating Methods : Develop gradient HPLC protocols to separate degradation peaks from the parent compound .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Incubate MIA PaCa-2 or PANC-1 cells with the compound (1–10 µM), lyse, and quantify target protein stability via Western blot .
- Knockdown Controls : Use siRNA targeting the kinase of interest (e.g., CDK9) to confirm on-mechanism activity .
- Phospho-Substrate Detection : Monitor phosphorylation of downstream targets (e.g., RNA Pol II CTD) via immunoblotting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
